molecular formula C11H7ClF6O3 B14067403 1-(2,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one

1-(2,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one

Cat. No.: B14067403
M. Wt: 336.61 g/mol
InChI Key: VELCGHTWWHKEPP-UHFFFAOYSA-N
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Description

1-(2,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one typically involves the reaction of 2,5-bis(trifluoromethoxy)benzene with chloropropanone under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the electrophilic aromatic substitution.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethoxy groups enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules, thereby modulating their activity.

Properties

Molecular Formula

C11H7ClF6O3

Molecular Weight

336.61 g/mol

IUPAC Name

1-[2,5-bis(trifluoromethoxy)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H7ClF6O3/c1-5(19)9(12)7-4-6(20-10(13,14)15)2-3-8(7)21-11(16,17)18/h2-4,9H,1H3

InChI Key

VELCGHTWWHKEPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)OC(F)(F)F)OC(F)(F)F)Cl

Origin of Product

United States

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